4-Nitrophenyl beta-D-glucopyranosiduronic acid

Enzyme kinetics Substrate affinity β-Glucuronidase assay

Researchers relying on consistent β-glucuronidase activity measurements need substrates with reproducible kinetic profiles. This ≥98% pure chromogenic substrate eliminates lot-to-lot variability that compromises assay sensitivity. • High catalytic efficiency (kcat/KM = 352-453 mM⁻¹s⁻¹) for robust drug metabolism & GUS reporter assays • Detection limit of 23 nM by HPLC-UV; linear calibration range 2.5-100 µM • Defined Km (0.083-0.36 mM) and kcat (31.8-53.7 s⁻¹) for QC lot-release testing Supplied as white to yellow powder; ships ambient globally with Certificate of Analysis.

Molecular Formula C12H13NO9
Molecular Weight 315.23 g/mol
CAS No. 60833-84-3
Cat. No. B7803243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl beta-D-glucopyranosiduronic acid
CAS60833-84-3
Molecular FormulaC12H13NO9
Molecular Weight315.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1
InChIKeyQSUILVWOWLUOEU-GOVZDWNOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl β-D-Glucuronide Overview


4-Nitrophenyl beta-D-glucopyranosiduronic acid (CAS 60833-84-3; also referred to as 4-nitrophenyl β-D-glucuronide) is a chromogenic substrate for the enzyme β-glucuronidase (EC 3.2.1.31) [1]. Upon enzymatic hydrolysis, it releases 4-nitrophenol, a yellow chromophore that can be quantitatively detected via spectrophotometry at 405 nm . It is commonly supplied as a ≥98% pure white to yellow powder, with a molecular weight of 315.23 g/mol and water solubility of approximately 100 mg/mL [2].

Workflow
β-Glucuronidase activity measurement
Detection
4-Nitrophenol chromophore at 405 nm
Format
Aqueous spectrophotometric enzyme assays

4-Nitrophenyl β-D-Glucuronide Substitution Risks


β-Glucuronidase substrates vary significantly in their kinetic parameters, detection sensitivity, and applicability across assay formats. 4-Nitrophenyl β-D-glucopyranosiduronic acid exhibits distinct kinetic behavior compared to other glucuronides, including phenolphthalein glucuronide, 4-methylumbelliferyl glucuronide, and non-glucuronide analogs like 4-nitrophenyl β-D-glucoside [1][2]. Substituting this compound with a generic alternative without accounting for differences in Km, catalytic efficiency (kcat/KM), or detection limits can lead to inaccurate enzyme activity measurements, reduced assay sensitivity, or incompatibility with established protocols [3]. The following quantitative evidence demonstrates its differentiated performance profile.

Kinetic parameter mismatch
Km and kcat/KM differ substantially across glucuronide substrates; substituting phenolphthalein or 4-MUG may shift assay sensitivity and linear range.
Non-glucuronide analog interference
Compounds like 4-nitrophenyl β-D-glucoside show vastly lower catalytic efficiency with β-glucuronidase and may produce inaccurate activity readings.
Lot-to-lot purity variation
Generic or under-characterized preparations may contain free 4-nitrophenol, elevating background absorbance and reducing assay reproducibility.

4-Nitrophenyl β-D-Glucuronide Comparative Evidence


β-Glucuronidase Catalytic Efficiency

The Michaelis-Menten constant (Km) for 4-nitrophenyl β-D-glucuronide is 0.083 mM at 65°C, pH 6.5 with wild-type β-glucuronidase, whereas phenolphthalein β-D-glucuronide exhibits a Km of 0.018 mM under comparable conditions, indicating the latter has a higher affinity [1]. However, when comparing catalytic efficiency (kcat/KM), 4-nitrophenyl glucuronide demonstrates a value of 352 mM⁻¹s⁻¹ versus 0.06 mM⁻¹s⁻¹ for 4-nitrophenyl β-D-glucoside, representing a >5,800-fold higher catalytic efficiency, confirming its suitability as a specific glucuronidase substrate [2].

Catalytic Efficiency
Cross-study
352 mM⁻¹s⁻¹vs0.06 mM⁻¹s⁻¹
5,867-fold higher kcat/KM
Supports β-glucuronidase-specific detection over non-glucuronide analogs; minimizes non-specific hydrolysis risk.
Wild-type enzyme, 65°C, pH 6.5; conditions may vary across assay formats.
Enzyme kinetics Substrate affinity β-Glucuronidase assay

HPLC-UV Detection Sensitivity

In a validated HPLC-UV method for quantifying UGT1A6 activity, the detection limit (signal-to-noise ratio of 3) for 4-nitrophenyl β-D-glucuronide (4-NPG) was 23 nM, compared to 14 nM for 4-methylumbelliferyl β-D-glucuronide (4-MUG) [1]. While 4-MUG offers marginally lower detection limits, 4-NPG provides comparable sensitivity with the advantage of UV detection at 290-315 nm without requiring fluorescence instrumentation [2].

Detection Limit
Head-to-head
23 nM
4-MUG: 14 nM (39% lower LOD)
Enables comparable UV sensitivity without fluorescence instrumentation; may support standard HPLC-UV workflows.
HPLC-UV, S/N=3; validated UGT1A6 activity assay in liver microsomes.
Analytical chemistry HPLC method validation Detection limit

Specificity vs Galacturonide Analogs

Under identical assay conditions (75°C, pH 6.5, wild-type β-glucuronidase), the catalytic efficiency (kcat/KM) of 4-nitrophenyl β-D-glucuronide is 453 mM⁻¹s⁻¹, compared to 145 mM⁻¹s⁻¹ for 4-nitrophenyl β-D-galactosiduronide [1]. This 3.1-fold higher efficiency demonstrates that β-glucuronidase strongly prefers glucuronide substrates over galacturonide analogs, validating the compound's utility for selective β-glucuronidase detection.

Substrate Specificity
Head-to-head
453 mM⁻¹s⁻¹vs145 mM⁻¹s⁻¹
3.1-fold higher catalytic efficiency vs galacturonide
Indicates glucuronide preference over galacturonide; may improve assay selectivity against other glycosidases.
Wild-type enzyme, 75°C, pH 6.5; specificity may shift with enzyme isoforms.
Substrate specificity Enzyme selectivity Glycosidase

Purity and Lot Consistency

Commercial preparations of 4-nitrophenyl β-D-glucuronide are routinely supplied with ≥98% purity by HPLC and a specific optical rotation ([α]²⁰/D) between -100° and -104° (c=1, EtOH) [1]. This level of stereochemical and chemical purity ensures reproducible enzymatic hydrolysis rates across different lots and vendors. In contrast, less rigorously characterized glucuronides may contain free p-nitrophenol impurities exceeding 0.05% w/w, which can elevate background absorbance and reduce assay accuracy [2].

Lot Specifications
Specification review
Purity: ≥98% (HPLC) Optical rotation: -100° to -104° Free 4-nitrophenol: ≤0.05% w/w
Defined purity and stereochemical specifications may reduce lot-to-lot variability and background interference.
Commercial product specifications; verify vendor COA for current lot.
Quality control Analytical specifications Procurement

4-Nitrophenyl β-D-Glucuronide Applications


β-Glucuronidase Assays in Drug Metabolism

4-Nitrophenyl β-D-glucuronide is the preferred substrate for measuring β-glucuronidase activity in drug metabolism research due to its high catalytic efficiency (kcat/KM = 352-453 mM⁻¹s⁻¹) and well-characterized kinetic parameters [1]. Its use is validated in UGT1A6 activity assays with a detection limit of 23 nM by HPLC-UV, enabling precise quantification of glucuronidation rates in liver microsomes [2].

GUS Reporter Gene Assays

This compound serves as the standard chromogenic substrate for β-glucuronidase (GUS) reporter gene detection. Its high specificity for glucuronidase over other glycosidases (3.1-fold higher catalytic efficiency vs. galacturonide analogs) ensures that positive signals accurately reflect GUS expression rather than cross-reactivity with endogenous glycosidases [1]. The ≥98% purity specification minimizes background interference in high-throughput screening formats [3].

Glucuronide Quantification Methods

4-Nitrophenyl β-D-glucuronide is extensively used as a model analyte in HPLC method development and validation. Its established detection limit (23 nM by HPLC-UV), linear calibration range (2.5-100 µM), and defined optical rotation provide a reliable benchmark for evaluating new analytical methodologies [2][4].

β-Glucuronidase QC Testing

The compound's defined Km (0.083-0.36 mM depending on enzyme source and conditions) and kcat (31.8-53.7 s⁻¹) provide reference values for lot-release testing and stability monitoring of β-glucuronidase enzyme products [1][5]. Its commercial availability at consistent purity (≥98%) supports reproducible quality control workflows.

Application
Selection Property
Validation Focus
Drug metabolism β-glucuronidase assays
High catalytic efficiency and defined kinetics
UGT activity quantification with HPLC-UV
GUS reporter gene expression studies
High substrate specificity for β-glucuronidase
Signal specificity against endogenous glycosidases
HPLC method development for glucuronides
Established detection limit and calibration range
Method benchmarking with defined optical rotation
β-Glucuronidase enzyme QC testing
Reference kinetic parameters (Km/kcat)
Lot-release testing and stability monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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